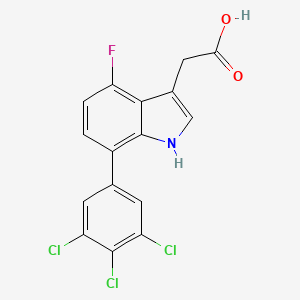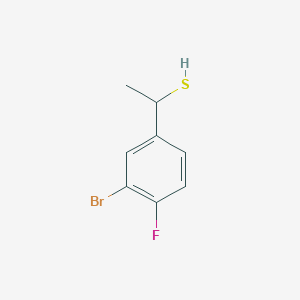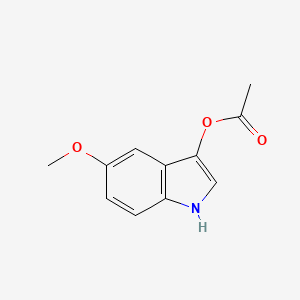
1H-Indol-3-ol, 5-methoxy-, 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-3-ol, 5-methoxy-, 3-acetate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, specifically, features a methoxy group at the 5-position and an acetate group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Indol-3-ol, 5-methoxy-, 3-acetate can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base. The acetate group is typically added through esterification using acetic anhydride and a base .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
1H-Indol-3-ol, 5-methoxy-, 3-acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indol-3-ol, 5-methoxy-, 3-acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indol-3-ol, 5-methoxy-, 3-acetate involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1H-Indol-3-ol, 5-methoxy-, 3-acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole-3-acetic acid: Similar in structure but with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(5-methoxy-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-11-6-12-10-4-3-8(14-2)5-9(10)11/h3-6,12H,1-2H3 |
Clé InChI |
VFWXIIHJAVJMAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


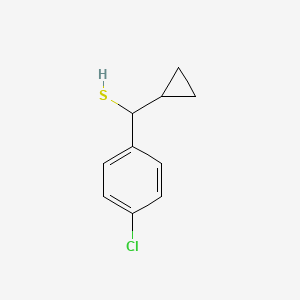
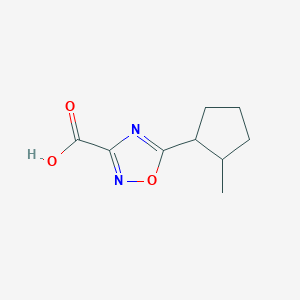
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)
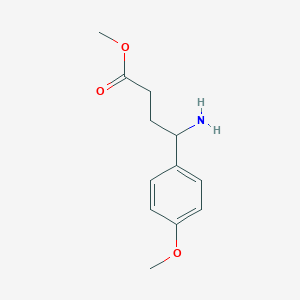
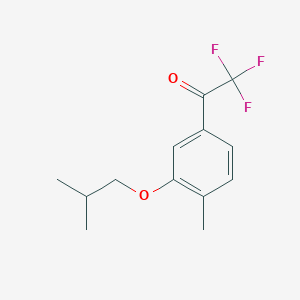
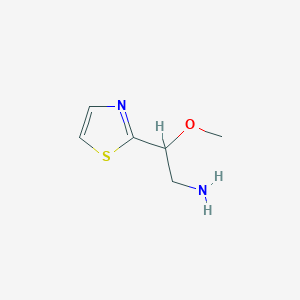
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
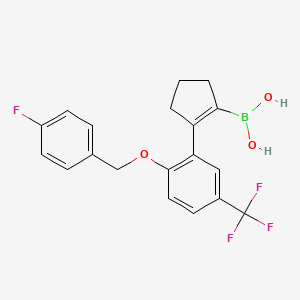

![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
